Cas no 129798-05-6 (2-chloro-7-ethoxyquinoline-3-carbaldehyde)

2-Chloro-7-ethoxyquinoline-3-carbaldehyde is a versatile quinoline derivative with a reactive aldehyde group at the 3-position and chloro and ethoxy substituents at the 2- and 7-positions, respectively. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The chloro and ethoxy groups enhance its reactivity and selectivity in cross-coupling reactions, while the aldehyde functionality allows for further derivatization via condensation or nucleophilic addition. Its well-defined structure and stability under standard conditions make it suitable for use in multistep synthetic routes. The compound is typically handled under inert conditions to preserve its reactivity.
2-chloro-7-ethoxyquinoline-3-carbaldehyde structure
129798-05-6 structure
Product Name:2-chloro-7-ethoxyquinoline-3-carbaldehyde
CAS No:129798-05-6
MF:C12H10ClNO2
MW:235.666302204132
MDL:MFCD00995828
CID:1225000
PubChem ID:767416
Update Time:2025-05-20

2-chloro-7-ethoxyquinoline-3-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 3-Quinolinecarboxaldehyde, 2-chloro-7-ethoxy-
    • 2-Chloro-7-ethoxy-quinoline-3-carbaldehyde
    • IFLAB-BB F0010-0602
    • 2-CHLORO-7-ETHOXYQUINOLINE-3-CARBALDEHYDE
    • 2-CHLORO-7-ETHOXY-3-QUINOLINECARBALDEHYDE
    • 2-chloro-7-ethoxy-3-quinolinecarboxaldehyde
    • EN300-236041
    • SCHEMBL5210416
    • IIWVEXSCELRQAP-UHFFFAOYSA-N
    • Z57111029
    • STK727058
    • SB18454
    • 2-Chloro-7-ethoxyquinoline-3-carboxaldehyde
    • F0010-0602
    • Oprea1_761268
    • DA-26406
    • LS-08630
    • 129798-05-6
    • ALBB-025566
    • 2-Chloro-3-formyl-7-ethoxy-quinoline
    • AKOS000678395
    • Oprea1_427271
    • DTXSID60354258
    • MFCD00995828
    • 2-chloro-7-ethoxyquinoline-3-carbaldehyde
    • MDL: MFCD00995828
    • Inchi: 1S/C12H10ClNO2/c1-2-16-10-4-3-8-5-9(7-15)12(13)14-11(8)6-10/h3-7H,2H2,1H3
    • InChI Key: IIWVEXSCELRQAP-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=O)C=C2C=CC(=CC2=N1)OCC

Computed Properties

  • Exact Mass: 235.0401
  • Monoisotopic Mass: 235.0400063g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 249
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 39.2Ų

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Boiling Point: 384.0±37.0 °C at 760 mmHg
  • Flash Point: 186.0±26.5 °C
  • PSA: 39.19
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

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(CAS:129798-05-6)2-chloro-7-ethoxyquinoline-3-carbaldehyde
Order Number:A1049355
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Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 17:28
Price ($):311.0
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Additional information on 2-chloro-7-ethoxyquinoline-3-carbaldehyde

Professional Introduction to 2-chloro-7-ethoxyquinoline-3-carbaldehyde (CAS No. 129798-05-6)

2-chloro-7-ethoxyquinoline-3-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 129798-05-6, is a heterocyclic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology due to its versatile structural framework and potential biological activities. This compound belongs to the quinoline class, which is well-documented for its broad spectrum of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer effects. The presence of both chloro and ethoxy substituents in the molecule introduces unique electronic and steric properties, making it a valuable scaffold for drug discovery and development.

The structural motif of 2-chloro-7-ethoxyquinoline-3-carbaldehyde features a quinoline core with functional groups that can be further modified to enhance specific biological interactions. The aldehyde group at the 3-position provides a reactive site for condensation reactions, enabling the synthesis of various derivatives such as Schiff bases, heterocycles, and other pharmacologically relevant compounds. This reactivity has been exploited in multiple research studies to develop novel therapeutic agents targeting different disease mechanisms.

In recent years, quinoline derivatives have been extensively studied for their potential in combating infectious diseases and cancer. The chloro substituent at the 2-position enhances the lipophilicity of the molecule, facilitating better cell membrane penetration, while the ethoxy group at the 7-position modulates electronic distribution, influencing binding affinity to biological targets. These structural features have been leveraged in designing compounds with improved pharmacokinetic profiles.

One of the most compelling areas of research involving 2-chloro-7-ethoxyquinoline-3-carbaldehyde is its application in anticancer therapy. Quinoline derivatives have shown promise in inhibiting kinases and other enzymes involved in tumor proliferation. Studies have demonstrated that modifications at the 3-position aldehyde can lead to compounds with potent cytotoxic effects against various cancer cell lines. For instance, recent research has highlighted the synthesis of analogs of 2-chloro-7-ethoxyquinoline-3-carbaldehyde that exhibit significant activity against multidrug-resistant cancer cells by interfering with critical signaling pathways.

Furthermore, the compound has been investigated for its antimicrobial properties. Given the rise of antibiotic-resistant bacteria, there is an urgent need for novel antimicrobial agents. Quinoline-based compounds have historically been effective against a wide range of pathogens, and derivatives of 2-chloro-7-ethoxyquinoline-3-carbaldehyde show promise in this context. Researchers have reported that certain analogs exhibit strong activity against Gram-positive and Gram-negative bacteria, as well as fungi, making them potential candidates for developing new antibiotics.

The synthesis of 2-chloro-7-ethoxyquinoline-3-carbaldehyde typically involves multi-step organic reactions starting from readily available precursors. Common synthetic routes include Friedel-Crafts acylation followed by functional group transformations such as reduction, oxidation, or nucleophilic substitution. The introduction of the aldehyde group at the 3-position is often achieved through formylation or oxidation reactions, depending on the starting material and reaction conditions.

Advanced computational methods have also played a crucial role in understanding the structure-activity relationships (SAR) of 2-chloro-7-ethoxyquinoline-3-carbaldehyde derivatives. Molecular docking studies have been employed to predict binding interactions with target proteins, helping researchers design more effective drug candidates. These computational approaches complement experimental work by providing insights into how different substituents influence biological activity.

The pharmacokinetic properties of 2-chloro-7-ethoxyquinoline-3-carbaldehyde are another area of interest. Studies have evaluated its absorption, distribution, metabolism, and excretion (ADME) profiles to assess its suitability for clinical applications. The presence of lipophilic substituents like chloro and ethoxy enhances oral bioavailability, while metabolic stability needs to be optimized to ensure prolonged therapeutic effects.

In conclusion,2-chloro-7-ethoxyquinoline-3-carbaldehyde (CAS No. 129798-05-6) represents a structurally intriguing compound with significant potential in pharmaceutical applications. Its unique combination of functional groups makes it a versatile scaffold for developing drugs targeting various diseases, particularly cancer and infectious disorders. Ongoing research continues to explore new derivatives and applications, reinforcing its importance in medicinal chemistry.

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(CAS:129798-05-6)2-chloro-7-ethoxyquinoline-3-carbaldehyde
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Purity:99%
Quantity:1g
Price ($):311.0
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